2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Overview
Description
The compound 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivatives and related compounds discussed in the provided papers involve various substitutions on the triazine ring, which significantly alter the chemical and physical properties of the molecules for different applications, such as in the synthesis of polymers, as reagents in chlorination and oxidation reactions, and in the creation of materials for nonlinear optics .
Synthesis Analysis
The synthesis of derivatives of 1,3,5-triazine typically involves nucleophilic substitution reactions, where different nucleophiles replace the chlorine atoms in cyanuric chloride. For example, the synthesis of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine is achieved by reacting cyanuric chloride with p-nitrophenol . Another derivative, 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, is synthesized in two steps using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods demonstrate the versatility of 1,3,5-triazine chemistry and the ability to introduce a variety of functional groups onto the triazine core.
Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structures of some derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions . The presence of substituents on the triazine ring influences the electronic properties and the potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for the material's properties and applications.
Chemical Reactions Analysis
1,3,5-Triazine derivatives participate in a range of chemical reactions. For instance, the compound 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is used for chlorination reactions and oxidative synthesis of heterocycles like oxadiazoles and thiadiazoles . The reactivity of these derivatives is influenced by the electronic properties of the substituents, which can activate or deactivate the triazine ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives are diverse and depend on the nature of the substituents. These properties include thermal stability, optical and electrochemical characteristics, and solubility. For example, hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and are critical for their applications in electronic materials . Additionally, the crystal structures of some derivatives reveal the presence of hydrogen bonding and π-π interactions, which are important for the packing and stability of the materials .
Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is utilized in click reactions to synthesize tripodal compounds and dendrimer cores. Its reaction with benzyl azide under microwave irradiation forms compounds with good yields in a short time (Seijas et al., 2014).
- Dendrimeric Ligand Synthesis : This compound is involved in the synthesis of dendrimeric ligands and their Fe(III) and Cr(III) complexes, characterized by spectroscopy and thermal analyses, with potential applications in material sciences (Uysal & Koç, 2010).
Chemistry and Material Science
- Recyclable Hypervalent Iodine(III) Reagent : It serves as a recyclable reagent for chlorination and oxidation reactions in organic chemistry, facilitating the synthesis of oxadiazoles and thiadiazoles (Thorat et al., 2013).
- Organic Corrosion Inhibitors : Triazine derivatives synthesized from this compound act as corrosion inhibitors for steel in acidic solutions, offering up to 98% corrosion protection (El‐Faham et al., 2016).
Bioactive Compounds and Cytotoxicity
- Tumor-Inhibitory Analogs : It forms the basis for synthesizing analogs with potential antitumor activity, as seen in the synthesis of trimelamol analogs showing cytotoxicity toward various tumor cell lines (Jarman et al., 1993).
- Bioactive Triazine Synthesis : The compound is central to generating bioactive 2,4,6-trisubstituted 1,3,5-triazines, which serve as chemical probes for diverse protein families (Banerjee et al., 2013).
Electrochemistry and Electrochromic Applications
- Electrochromic Devices : The compound's derivatives are used in synthesizing electrochromic devices, displaying color changes under electrical influence, applicable in display technologies (Ak et al., 2006).
Crystal Structures and Materials Engineering
- Host Frameworks and Crystal Engineering : It's used in creating hexagonal open frameworks in crystal engineering, showing potential for guest inclusion and materials design (Saha et al., 2005).
Energetic Materials and Polymer Synthesis
- High-Density Energetic Materials : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine derivatives exhibit properties suitable for creating high-density, insensitive energetic materials (Gidaspov et al., 2016).
- Hyperbranched Polymers : It's a key component in synthesizing hyperbranched polymers, demonstrating a high degree of branching, useful in various polymer applications (Malkov et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound that could enhance its properties or reduce its side effects.
properties
IUPAC Name |
2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJNVUYUQQIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385176 | |
Record name | STK047125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine | |
CAS RN |
15911-93-0 | |
Record name | STK047125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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